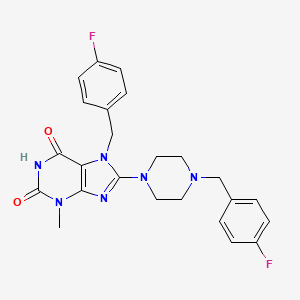

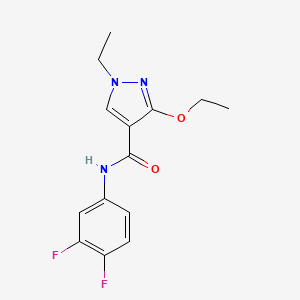

7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24F2N6O2 and its molecular weight is 466.493. The purity is usually 95%.

BenchChem offers high-quality 7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Antimycobacterial Activity

A study by Konduri et al. (2020) on the synthesis of novel purine linked piperazine derivatives aimed to identify potent inhibitors of Mycobacterium tuberculosis. The compounds targeted MurB to disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects. This research highlighted a series of these derivatives showing promising activity against Mycobacterium tuberculosis H37Rv, with potencies surpassing some current clinical drugs like Ethambutol. The findings also involved computational molecular docking analysis to model the interactions of inhibitors with MurB, offering a foundation for the development of future preclinical agents against tuberculosis (Konduri et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of novel piperazine substituted naphthalimide compounds. Their research provided insights into how these derivatives can serve as pH probes due to their fluorescence response to pH changes. The study contributes to understanding the fluorescence quenching mechanism via the photoelectron transfer process, highlighting the potential application of these compounds in molecular probes and sensors (Gan et al., 2003).

Cardiovascular Activity of Piperazine Derivatives

Research by Chłoń-Rzepa et al. (2004) on the synthesis and cardiovascular activity of new 8-alkylamino derivatives revealed significant antiarrhythmic and hypotensive activities. The study examined the compounds' affinities for alpha1- and alpha2-adrenoreceptor, identifying specific derivatives with strong prophylactic antiarrhythmic activity. This work provides a basis for the development of new cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Synthesis and Anticancer Activity

Kumar and Sharma (2022) conducted a study on the synthesis and anticancer activity of N-substituted indole derivatives, including those related to the query compound. Their work focused on synthesizing compounds for inhibiting topoisomerase-I enzyme, with specific derivatives showing significant activity against MCF-7 human breast cancer cell line. This research contributes to the field of cancer treatment by identifying potential chemotherapeutic agents (Kumar & Sharma, 2022).

properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-8-19(26)9-5-17)23(27-21)31-12-10-30(11-13-31)14-16-2-6-18(25)7-3-16/h2-9H,10-15H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWSCMYJSXSZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)

![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)